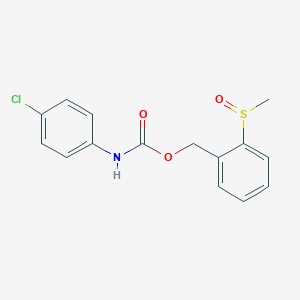
2-(methylsulfinyl)benzyl N-(4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfinyl)benzyl N-(4-chlorophenyl)carbamate, commonly known as sulfoxaflor, is a novel insecticide that belongs to the sulfoximine chemical class. Sulfoxaflor has been developed as a potent insecticide with a unique mode of action that selectively targets sap-feeding insects while remaining safe for non-target organisms such as mammals, birds, and beneficial insects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-(methylsulfinyl)benzyl N-(4-chlorophenyl)carbamate involves the reaction of 2-(methylsulfinyl)benzylamine with 4-chlorophenyl isocyanate in the presence of a suitable solvent and base.
Starting Materials
2-(methylsulfinyl)benzylamine, 4-chlorophenyl isocyanate, Suitable solvent, Base
Reaction
Dissolve 2-(methylsulfinyl)benzylamine in a suitable solvent., Add a base to the solution to deprotonate the amine group., Slowly add 4-chlorophenyl isocyanate to the solution while stirring., Allow the reaction mixture to stir at room temperature for several hours., Quench the reaction by adding an acid to the mixture., Extract the product with a suitable solvent., Purify the product by recrystallization or column chromatography.
Wirkmechanismus
Sulfoxaflor acts on the nicotinic acetylcholine receptor (nAChR) of insects, which is essential for normal nerve function. Sulfoxaflor binds to the nAChR and disrupts the normal transmission of nerve impulses, leading to paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Sulfoxaflor has been shown to have a low toxicity to mammals, birds, and beneficial insects. It is rapidly metabolized and eliminated from the body, reducing the risk of bioaccumulation. Sulfoxaflor has also been found to have no significant impact on soil microorganisms and plant growth.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfoxaflor has several advantages for lab experiments, including its high efficacy against sap-feeding insects and low toxicity to non-target organisms. However, its use may be limited in some cases due to its short residual activity and potential for insect resistance development.
Zukünftige Richtungen
There are several future directions for research on sulfoxaflor, including the development of new formulations and delivery methods, the study of its potential impact on pollinators and other non-target organisms, and the investigation of its synergistic effects with other insecticides. Additionally, further research is needed to better understand the mechanisms of insect resistance to sulfoxaflor and to develop strategies for managing resistance.
Wissenschaftliche Forschungsanwendungen
Sulfoxaflor has been extensively studied for its insecticidal properties against a wide range of sap-feeding insects such as aphids, whiteflies, and mealybugs. It has been shown to have high efficacy against these pests, even at low doses. Sulfoxaflor has also been found to have a low toxicity to non-target organisms such as bees and butterflies, making it a promising option for integrated pest management programs.
Eigenschaften
IUPAC Name |
(2-methylsulfinylphenyl)methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-21(19)14-5-3-2-4-11(14)10-20-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFDUVNXXBDRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1COC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfinyl)benzyl N-(4-chlorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2783730.png)
![5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2783732.png)
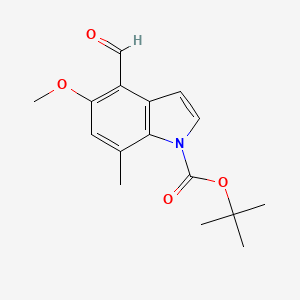
![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2783735.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2783736.png)
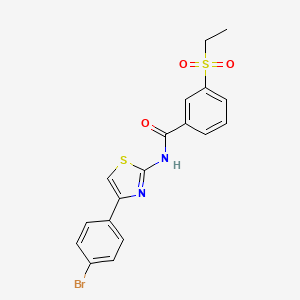
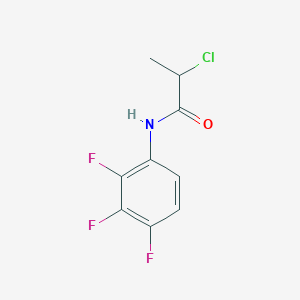
amino]thiophene-2-carboxylate](/img/structure/B2783741.png)
![6-(2-Methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783744.png)
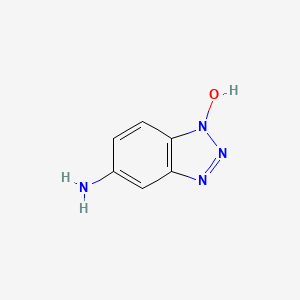
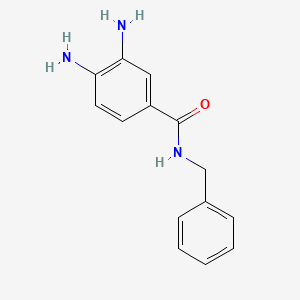
![2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2783751.png)
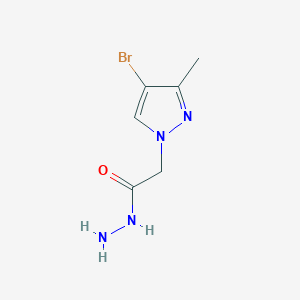
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide](/img/structure/B2783753.png)